Solubility Advantage Over Alkyl Linkers
Mal-PEG4-Glu(OH)-NH-m-PEG24 exhibits a calculated partition coefficient (LogP) of -6.9, indicating extremely high hydrophilicity, which is a direct consequence of its 28 ethylene glycol units across the PEG4 and m-PEG24 segments . In contrast, PROTAC linkers based on alkyl chains (e.g., C5 or C8 linkers) have predicted LogP values typically ranging from +1 to +3, reflecting their hydrophobic nature [1]. This >7 log-unit difference in lipophilicity translates to a markedly improved aqueous solubility profile, reducing the need for high concentrations of organic co-solvents (e.g., DMSO) in biological assays and mitigating the risk of PROTAC aggregation [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -6.9 (predicted) |
| Comparator Or Baseline | Typical C5/C8 alkyl PROTAC linkers: LogP ~ +1 to +3 (predicted) |
| Quantified Difference | >7 log-unit reduction in LogP (more hydrophilic) |
| Conditions | Calculated/In silico prediction |
Why This Matters
Superior aqueous solubility directly impacts assay reproducibility by reducing compound precipitation and enables more reliable in vitro screening at higher concentrations.
- [1] BOC Sciences. (2025). C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? View Source
- [2] Sinopeg. (2026). How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Blog. View Source
